3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its unique structure, which includes a purine core substituted with methyl, benzyl, and propylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is established.
Substitution Reactions: Introduction of the methyl group at the 3-position can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Benzylation: The 7-position benzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride.
Thioether Formation: The propylthio group at the 8-position can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the substituents, potentially leading to hydrogenation of double bonds or reduction of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where the substituents are attached.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides for alkylation reactions, and bases like sodium hydride (NaH) for deprotonation steps.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives or fully hydrogenated products.
Substitution: Various alkylated or arylated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound could be investigated for its interactions with enzymes involved in purine metabolism.
Medicine
Medicinally, purine derivatives are of interest due to their potential therapeutic effects. This compound might be explored for its activity against certain diseases, such as cancer or viral infections, given the biological significance of purine analogs.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in DNA replication or repair, or receptors in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
Compared to these similar compounds, 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which could confer distinct biological activities and chemical properties. The presence of the propylthio group, in particular, might influence its solubility, reactivity, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-8-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAROISIWBQXWTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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